![molecular formula C15H14FNO3S B2858625 4-(4-Fluorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid CAS No. 1024685-28-6](/img/structure/B2858625.png)
4-(4-Fluorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid
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Overview
Description
4-Fluorophenibut is a GABA B receptor agonist that was never marketed . It is selective for the GABA B receptor over the GABA A receptor . The drug is a GABA analogue and is closely related to baclofen (β-(4-chlorophenyl)-GABA), tolibut (β-(4-methylphenyl)-GABA), and phenibut (β-phenyl-GABA) . It is less potent as a GABA B receptor agonist than baclofen but more potent than phenibut .
Molecular Structure Analysis
The molecular formula of 4-Fluorophenibut is C10H12FNO2 . The molar mass is 197.209 g·mol−1 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Fluorophenibut include a molar mass of 197.209 g·mol−1 .Scientific Research Applications
Pharmaceutical Intermediates
4,4-Bis(4-fluorophenyl) butanoic acid, closely related to the chemical , serves as a significant pharmaceutical intermediate. It is typically synthesized through a Friedel-Crafts reaction involving 4-(4-fluorophenyl) butyrolactone and fluorobenzene. This process can be optimized by sulfonation to remove undesired isomers, enhancing the purity of the final product which is crucial for subsequent pharmaceutical applications (H. Fan, 1990).
Analytical Chemistry
In the realm of analytical chemistry, derivatives of aroylacrylic acids, including those structurally related to 4-(4-Fluorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid, have been employed as fluorogenic labeling agents for the high-performance liquid chromatography (HPLC) of biologically significant thiols. This application is instrumental in the detection and quantification of thiols in pharmaceutical formulations, showcasing the compound's utility in enhancing analytical methodologies (R. Gatti et al., 1990).
Material Science
In material science, specifically in the development of organic solar cells, compounds like poly[[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophene-4,6-diyl]] (PTB7) incorporating fluorinated moieties demonstrate the profound impact of fluorination on the photovoltaic performance. The inclusion of formic acid as an additive in such bulk heterojunction solar cells leads to significant improvements in power conversion efficiency, underlying the role of fluorinated compounds in advancing solar energy technologies (Yang Li et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(4-fluorophenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3S/c16-11-5-3-10(4-6-11)14(18)8-13(15(19)20)17-9-12-2-1-7-21-12/h1-7,13,17H,8-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYXAANDOIMSLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(CC(=O)C2=CC=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid |
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